7-Fluoro-1-methyl-1,2,3,4-tetrahydroquinoxaline

Medicinal Chemistry Drug Design ADME Prediction

Specifically the 7-fluoro regioisomer of 1-methyl-tetrahydroquinoxaline — distinct from 5-F (CAS 1482764-41-9) or 6-F (CAS 912284-83-4) analogs. The fluorine at position-7 serves as a background-free ¹⁹F NMR probe — no isotopic labeling required. Favorable LogP ~2.3 and TPSA ~15.3 Ų optimize CNS penetration. Lower MW vs bromo analogs (166 vs 227 g/mol) preserves ligand efficiency in hit-to-lead programs. The N-4 amine enables urea coupling for antiviral capsid modulator libraries. Request a quote.

Molecular Formula C9H11FN2
Molecular Weight 166.2 g/mol
CAS No. 1354953-50-6
Cat. No. B1442780
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Fluoro-1-methyl-1,2,3,4-tetrahydroquinoxaline
CAS1354953-50-6
Molecular FormulaC9H11FN2
Molecular Weight166.2 g/mol
Structural Identifiers
SMILESCN1CCNC2=C1C=C(C=C2)F
InChIInChI=1S/C9H11FN2/c1-12-5-4-11-8-3-2-7(10)6-9(8)12/h2-3,6,11H,4-5H2,1H3
InChIKeyOKDVTYCZSDCCHA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Fluoro-1-methyl-1,2,3,4-tetrahydroquinoxaline (CAS 1354953-50-6): Key Properties and Procurement Considerations


7-Fluoro-1-methyl-1,2,3,4-tetrahydroquinoxaline (CAS 1354953-50-6) is a partially saturated bicyclic heterocyclic compound belonging to the tetrahydroquinoxaline class, with molecular formula C₉H₁₁FN₂ and molecular weight 166.20 g/mol . As a building block, it incorporates a 7-position fluorine substituent and a 1-position N-methyl group on the tetrahydroquinoxaline core, available from major suppliers at purities of 95–98% . The compound serves as a versatile small molecule scaffold in medicinal chemistry research, particularly in the development of CNS-active agents and antiviral candidates [1][2].

Why 7-Fluoro-1-methyl-1,2,3,4-tetrahydroquinoxaline Cannot Be Interchanged with In-Class Analogs: Structural and Physicochemical Rationale


Within the tetrahydroquinoxaline chemical space, regioisomeric fluorine placement (5-, 6-, 7-, or 8-position) and substituent identity (F vs. Br vs. H vs. CF₃) produce distinct physicochemical and potentially biological profiles that preclude simple substitution without altering key experimental parameters [1]. The 7-fluoro regioisomer exhibits a specific combination of electron-withdrawing effects, lipophilicity (calculated LogP ~2.34–2.5), and metabolic stability characteristics that differ from the 5-fluoro (CAS 1482764-41-9) or 6-fluoro (CAS 912284-83-4) analogs . Notably, even minor positional shifts in halogenation have been shown to alter biological activity and metabolic stability profiles within tetrahydroquinoxaline series, as demonstrated in structure-activity relationship (SAR) studies of NAD-boosting agents and antiviral candidates [2][3].

Quantitative Differentiation Evidence: 7-Fluoro-1-methyl-1,2,3,4-tetrahydroquinoxaline vs. Closest Analogs


Physicochemical Differentiation: Lipophilicity (LogP) and Topological Polar Surface Area (TPSA) of 7-Fluoro Regioisomer

The 7-fluoro-1-methyl-1,2,3,4-tetrahydroquinoxaline (CAS 1354953-50-6) exhibits a calculated LogP (XLogP3) of approximately 2.34–2.5 and a topological polar surface area (TPSA) of ~15.3 Ų, which are within the favorable range for blood-brain barrier (BBB) penetration and CNS drug-likeness . This lipophilicity profile is similar to that of the 6-fluoro regioisomer (LogP 2.339, TPSA 15.27 Ų) and the 6-bromo analog (LogP 2.51, TPSA 15.3 Ų), but is achieved without the increased steric bulk and heavy atom count (Br vs. F) that may alter binding pocket compatibility or synthetic tractability [1].

Medicinal Chemistry Drug Design ADME Prediction

Metabolic Stability Advantage of Fluorinated Tetrahydroquinoxaline Scaffolds vs. Non-Fluorinated Analogs

In a 2026 structure-activity relationship (SAR) study of neuronal NAD-boosting tetrahydroquinoxalines, fluorinated derivatives demonstrated favorable in vitro drug metabolism and pharmacokinetics (DMPK) properties, including good cell permeability and species-dependent metabolic stability in liver microsomes, with improved stability in human systems compared to rodent systems [1]. While this study did not evaluate 7-fluoro-1-methyl-1,2,3,4-tetrahydroquinoxaline specifically, the broader class-level SAR analysis identified that appropriate substitution patterns on the tetrahydroquinoxaline core are critical for metabolic stability and that fluorination generally enhances resistance to oxidative metabolism [2].

Drug Metabolism Pharmacokinetics Medicinal Chemistry

Regioisomeric Differentiation: 7-Fluoro vs. 5-Fluoro vs. 6-Fluoro Tetrahydroquinoxaline Scaffolds

Three regioisomeric fluoro-1-methyl-1,2,3,4-tetrahydroquinoxalines are commercially available: 5-fluoro (CAS 1482764-41-9), 6-fluoro (CAS 912284-83-4), and 7-fluoro (CAS 1354953-50-6). Each possesses distinct electronic and steric environments around the fused bicyclic system, which can lead to differential interactions with biological targets . In related quinoxaline and tetrahydroquinoxaline series, the position of fluorine substitution has been shown to modulate binding affinity, selectivity, and metabolic stability [1]. The 7-fluoro regioisomer places the electron-withdrawing fluorine substituent para to the N-4 position of the tetrahydroquinoxaline ring, a position that may influence the basicity and hydrogen-bonding capacity of the adjacent amine nitrogen differently than the 5- or 6-fluoro analogs [2].

Medicinal Chemistry Structure-Activity Relationship Drug Discovery

Synthetic Utility and Derivatization Potential of the 7-Fluoro Tetrahydroquinoxaline Core

The 1,2,3,4-tetrahydroquinoxaline scaffold has been validated as a versatile intermediate for constructing biologically active molecules, including HBV capsid assembly modulators [1], colchicine binding site inhibitors [2], and NAD-boosting neuroprotective agents [3]. The 7-fluoro-1-methyl substitution pattern preserves the N-4 secondary amine as a handle for further functionalization (e.g., urea formation, sulfonamide coupling, alkylation) while incorporating a fluorine atom that can serve as a ¹⁹F NMR probe for metabolic tracking and protein-ligand binding studies . Unlike the 6-bromo analog (MW 227.10), the 7-fluoro compound (MW 166.20) offers lower molecular weight and avoids the potential synthetic and toxicity complications associated with aryl bromides in cross-coupling or in vivo applications .

Organic Synthesis Building Blocks Medicinal Chemistry

Recommended Research Applications for 7-Fluoro-1-methyl-1,2,3,4-tetrahydroquinoxaline (CAS 1354953-50-6)


CNS Drug Discovery: NAD-Boosting Agent Lead Optimization

Based on the favorable LogP (~2.34–2.5) and TPSA (~15.3 Ų) profile and class-level evidence of neuronal NAD-boosting activity for tetrahydroquinoxaline derivatives [1], 7-fluoro-1-methyl-1,2,3,4-tetrahydroquinoxaline is a suitable scaffold for designing novel neuroprotective agents. The 7-fluoro substitution may confer metabolic stability advantages over non-fluorinated analogs [2], making this building block appropriate for SAR campaigns targeting CNS disorders where enhanced brain penetration and reduced clearance are desired.

Antiviral Drug Discovery: HBV Capsid Assembly Modulator Scaffold Derivatization

Tetrahydroquinoxaline-derived phenyl ureas have demonstrated sub-micromolar EC₅₀ values against HBV DNA replication and specific inhibition of pgRNA encapsidation [3]. The N-4 secondary amine of 7-fluoro-1-methyl-1,2,3,4-tetrahydroquinoxaline provides a reactive handle for urea bond formation, enabling the synthesis of novel capsid assembly modulators. The 7-fluoro substituent offers a lower molecular weight alternative (166.20 vs. 227.10 g/mol) compared to bromo-substituted analogs , which may be advantageous for maintaining ligand efficiency during hit-to-lead optimization.

Chemical Biology: ¹⁹F NMR Probe Development for Protein-Ligand Binding Studies

The presence of a single fluorine atom at the 7-position provides a sensitive and background-free ¹⁹F NMR handle (100% natural abundance, spin ½) . This enables the use of 7-fluoro-1-methyl-1,2,3,4-tetrahydroquinoxaline as a labeled probe for studying protein-ligand interactions, measuring binding constants, or monitoring metabolic transformations in complex biological matrices without requiring isotopic enrichment or additional synthetic labeling steps.

Medicinal Chemistry: Regioisomeric SAR Library Construction

The availability of three distinct fluoro-1-methyl-1,2,3,4-tetrahydroquinoxaline regioisomers (5-F, CAS 1482764-41-9; 6-F, CAS 912284-83-4; and 7-F, CAS 1354953-50-6) [4] enables systematic structure-activity relationship studies to probe the effect of fluorine positional isomerism on target binding, selectivity, and ADME properties. Researchers can construct parallel libraries to identify the optimal fluorination pattern for a given biological target before committing to costly in vivo studies.

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